1-(4-chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide
Description
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Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c1-29-20-10-5-16(13-22(20)30-2)21-14-19(27-31-21)15-26-23(28)24(11-3-4-12-24)17-6-8-18(25)9-7-17/h5-10,13-14H,3-4,11-12,15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYYMYAQTRFDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and pharmacological implications.
Chemical Structure and Synthesis
The compound is characterized by a cyclopentanecarboxamide core substituted with a 4-chlorophenyl group and an isoxazole moiety. The synthesis typically involves multi-step reactions, including the formation of the isoxazole ring and subsequent coupling reactions to introduce the chlorophenyl and cyclopentanecarboxamide groups.
Table 1: Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈ClN₃O₃ |
| Molecular Weight | 357.81 g/mol |
| Key Functional Groups | Chlorobenzene, isoxazole, amide |
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this one exhibit significant antimicrobial activity. For instance, studies have shown that related isoxazole compounds possess moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve enzyme inhibition, which disrupts bacterial metabolism.
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on key enzymes involved in various biological pathways. Docking studies have indicated that it may interact with human prostaglandin reductase (PTGR2), potentially leading to anti-inflammatory effects . Furthermore, compounds with similar structures have been shown to inhibit urease and acetylcholinesterase, which are critical in treating conditions like peptic ulcers and Alzheimer's disease respectively .
Anticancer Activity
Emerging studies suggest that compounds featuring the isoxazole moiety may exhibit anticancer properties. The biological activity could be attributed to their ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways .
Case Studies
- Antibacterial Screening : A study evaluated several derivatives for antibacterial properties, revealing that certain modifications enhanced activity against gram-positive and gram-negative bacteria .
- Enzyme Inhibition Assays : Compounds similar to the target molecule were tested for their inhibitory effects on acetylcholinesterase and urease, showing promising results with IC50 values significantly lower than standard inhibitors .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
